TGR-1202 HCl TGR-1202 HCl TGR-1202 HCl is a potent PI3Kδ inhibitor.
Brand Name: Vulcanchem
CAS No.: 1532533-78-0
VCID: VC0545124
InChI: InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
SMILES: O=C1C(C2=CC=CC(F)=C2)=C([C@@H](N3N=C(C4=CC=C(OC(C)C)C(F)=C4)C5=C(N)N=CN=C53)C)OC6=C1C=C(F)C=C6.[H]Cl
Molecular Formula: C31H25ClF3N5O3
Molecular Weight: 608.01

TGR-1202 HCl

CAS No.: 1532533-78-0

Inhibitors

VCID: VC0545124

Molecular Formula: C31H25ClF3N5O3

Molecular Weight: 608.01

Purity: >98% (or refer to the Certificate of Analysis)

TGR-1202 HCl - 1532533-78-0

CAS No. 1532533-78-0
Product Name TGR-1202 HCl
Molecular Formula C31H25ClF3N5O3
Molecular Weight 608.01
IUPAC Name 2-[(1S)-1-[4-Amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one hydrochloride
Standard InChI InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
Standard InChIKey QGVUVMVWYWMZIR-NTISSMGPSA-N
SMILES O=C1C(C2=CC=CC(F)=C2)=C([C@@H](N3N=C(C4=CC=C(OC(C)C)C(F)=C4)C5=C(N)N=CN=C53)C)OC6=C1C=C(F)C=C6.[H]Cl
Appearance Solid powder
Description TGR-1202 HCl is a potent PI3Kδ inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms TGR-1202 hydrochloride; TGR 1202 hydrochloride; TGR1202 hydrochloride; TGR-1202 HCl; TGR 1202 HCl; TGR1202 HCl;
Reference 1: Robak P, Robak T. Novel synthetic drugs currently in clinical development for chronic lymphocytic leukemia. Expert Opin Investig Drugs. 2017 Nov;26(11):1249-1265. doi: 10.1080/13543784.2017.1384814. Epub 2017 Oct 3. Review. PubMed PMID: 28942659.
2: Zinzani PL, Broccoli A. Possible novel agents in marginal zone lymphoma. Best Pract Res Clin Haematol. 2017 Mar - Jun;30(1-2):149-157. doi: 10.1016/j.beha.2016.07.003. Epub 2016 Nov 4. Review. PubMed PMID: 28288710.
3: Deng C, Lipstein MR, Scotto L, Jirau Serrano XO, Mangone MA, Li S, Vendome J, Hao Y, Xu X, Deng SX, Realubit RB, Tatonetti NP, Karan C, Lentzsch S, Fruman DA, Honig B, Landry DW, O'Connor OA. Silencing c-Myc translation as a therapeutic strategy through targeting PI3Kδ and CK1ε in hematological malignancies. Blood. 2017 Jan 5;129(1):88-99. doi: 10.1182/blood-2016-08-731240. Epub 2016 Oct 26. PubMed PMID: 27784673; PubMed Central PMCID: PMC5216267.
4: Locatelli SL, Careddu G, Inghirami G, Castagna L, Sportelli P, Santoro A, Carlo-Stella C. The novel PI3K-δ inhibitor TGR-1202 enhances Brentuximab Vedotin-induced Hodgkin lymphoma cell death via mitotic arrest. Leukemia. 2016 Dec;30(12):2402-2405. doi: 10.1038/leu.2016.224. Epub 2016 Aug 8. PubMed PMID: 27499137.
5: Brown JR. The PI3K pathway: clinical inhibition in chronic lymphocytic leukemia. Semin Oncol. 2016 Apr;43(2):260-4. doi: 10.1053/j.seminoncol.2016.02.004. Epub 2016 Feb 8. Review. PubMed PMID: 27040704.
Last Modified Aug 20 2021
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